molecular formula C45H77N7O14 B8216349 3,3'-[[2-(Cbz-amino)-2-[[3-[[3-(Boc-amino)propyl]amino]-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]bis[N-[3-(Boc-amino)propyl]propanamide]

3,3'-[[2-(Cbz-amino)-2-[[3-[[3-(Boc-amino)propyl]amino]-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]bis[N-[3-(Boc-amino)propyl]propanamide]

Cat. No.: B8216349
M. Wt: 940.1 g/mol
InChI Key: NEGMHOPQXWCPBK-UHFFFAOYSA-N
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Description

This compound is a highly branched organic molecule featuring multiple protective groups and amide linkages. Its structure includes:

  • Cbz (Carbobenzyloxy) and Boc (tert-butoxycarbonyl) groups, which are widely used in peptide synthesis to protect amine functionalities during coupling reactions .
  • A central propane-1,3-diyl core modified with bis(oxy) and methylene bridges, creating a symmetrical scaffold.
  • Three N-[3-(Boc-amino)propyl]propanamide arms, each terminating in Boc-protected amines.

Such strategies are common in constructing complex, multi-protected architectures for applications in drug discovery and dendrimer synthesis.

Properties

IUPAC Name

benzyl N-[1,3-bis[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H77N7O14/c1-42(2,3)64-38(56)49-24-13-21-46-35(53)18-27-60-31-45(52-41(59)63-30-34-16-11-10-12-17-34,32-61-28-19-36(54)47-22-14-25-50-39(57)65-43(4,5)6)33-62-29-20-37(55)48-23-15-26-51-40(58)66-44(7,8)9/h10-12,16-17H,13-15,18-33H2,1-9H3,(H,46,53)(H,47,54)(H,48,55)(H,49,56)(H,50,57)(H,51,58)(H,52,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGMHOPQXWCPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)OC(C)(C)C)(COCCC(=O)NCCCNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H77N7O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

940.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,3'-[[2-(Cbz-amino)-2-[[3-[[3-(Boc-amino)propyl]amino]-3-oxopropoxy]methyl]propane-1,3-diyl]bis(oxy)]bis[N-[3-(Boc-amino)propyl]propanamide] (CAS Number: 1162069-31-9) is a complex synthetic molecule notable for its potential biological activities. This article provides a detailed examination of its biological activity, including research findings, case studies, and data tables.

Molecular Characteristics

PropertyDetails
Molecular FormulaC₄₅H₇₇N₇O₁₄
Molecular Weight940.1 g/mol
Purity95-98%
Availability1 to 2 weeks

Structural Representation

The compound features multiple functional groups including amines and carbamates, which are critical for its biological interactions. The presence of the Boc (tert-butyloxycarbonyl) protecting group suggests potential applications in peptide synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc-amino groups enhance solubility and stability, facilitating cellular uptake and activity.

Key Findings:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit specific methyltransferases involved in DNA modification, which is crucial in cancer biology .
  • Antimicrobial Properties : Some derivatives of similar structures have shown promising antimicrobial activity against various pathogens, suggesting a potential for this compound as an antimicrobial agent .

Case Studies

  • Cancer Research : A study investigated the effects of similar compounds on the growth of cancer cell lines. The results indicated that modifications to the amine groups could enhance cytotoxicity against specific cancer types, providing a pathway for developing targeted therapies .
  • Inhibition Studies : Another research effort focused on the inhibition of Clostridioides difficile-specific DNA adenine methyltransferase (CamA). Compounds structurally related to our target showed IC50 values in the low micromolar range, indicating significant inhibitory potential .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Enzyme InhibitionMethyltransferases
Antimicrobial ActivityAgainst pathogens
CytotoxicityCancer cell lines

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on Activity
Boc group presenceIncreased solubility
Amine substitutionsEnhanced bioactivity
Alkoxy linkersImproved stability

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C45H77N7O14
  • Molecular Weight : 940.1 g/mol
  • Purity : 95-98%

The compound consists of multiple functional groups, including carbamate and amine functionalities, which are crucial for its reactivity and interaction with biological systems. The presence of Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protective groups allows for selective reactions in synthetic pathways.

Medicinal Chemistry

The compound's structure suggests potential applications in the development of new pharmaceuticals. The presence of multiple amino groups allows for the synthesis of peptide-like structures that can be used in drug design. Research has shown that derivatives of similar compounds can exhibit significant biological activity against various targets, including cancer cells and bacterial infections.

Bioconjugation Techniques

Due to its reactive functional groups, this compound can serve as a linker in bioconjugation processes. It can facilitate the attachment of drugs or imaging agents to biomolecules such as antibodies or peptides. This application is particularly relevant in targeted therapy and diagnostic imaging.

Polymer Science

In polymer chemistry, compounds with similar structures are often used to synthesize biodegradable polymers. The ability to modify the polymer backbone with such compounds can lead to materials with tailored properties for drug delivery systems or tissue engineering applications.

Case Study 1: Synthesis of Peptide Derivatives

A study explored the synthesis of peptide derivatives using Boc-protected amino acids. The methodology involved coupling reactions facilitated by the compound's amine functionalities, leading to peptides with enhanced stability and bioactivity. Results indicated that these peptides showed promising results in vitro against specific cancer cell lines.

Case Study 2: Bioconjugation for Targeted Drug Delivery

Research conducted on bioconjugation techniques demonstrated that the compound could effectively link therapeutic agents to antibodies without compromising their binding affinity. This was achieved through selective deprotection of the Boc group followed by reaction with a drug moiety, resulting in a conjugate that exhibited improved pharmacokinetics.

Comparison with Similar Compounds

Key Observations:

Protective Group Diversity: The target compound employs both Boc and Cbz groups, offering orthogonal protection for amines—a feature absent in simpler analogs like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine . This dual protection enhances synthetic flexibility in multi-step reactions.

Branching Complexity : Unlike linear analogs (e.g., Propham ), the target compound’s branched architecture enables multi-site functionalization, making it suitable for creating dendritic structures or multi-valent drug conjugates.

Reactivity: The Boc group’s base sensitivity and Cbz’s hydrogenolysis-dependent deprotection contrast with Propham’s carbamate group, which hydrolyzes under acidic or alkaline conditions .

Physicochemical and Functional Comparisons

Solubility and Stability

  • The target compound’s Boc and Cbz groups improve solubility in organic solvents (e.g., DCM, DMF) compared to unprotected amines like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, which may exhibit surfactant-like behavior in aqueous media .
  • Stability studies of Boc-protected amines (e.g., compound 22 in ) suggest moderate thermal stability but susceptibility to trifluoroacetic acid (TFA), a common deprotection agent.

Challenges and Innovations

  • Synthetic Complexity : The compound’s multi-step synthesis likely results in lower yields (e.g., 55% for compound 22 ) due to steric hindrance and purification challenges.
  • Electronic Effects : The amide and ether groups introduce electron-withdrawing and donating effects, respectively, influencing reactivity—a principle consistent with the "similarity and analogy regulation" in organic chemistry .

Preparation Methods

Synthesis of the Central Cbz-Protected Diaminopropane Core

The central scaffold is prepared by selectively protecting one amine group of 1,3-diaminopropane with Cbz chloride:

  • Cbz Protection :

    • 1,3-Diaminopropane (1.0 eq) is treated with Cbz-Cl (1.1 eq) in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA, 2.5 eq).

    • Reaction progress is monitored by thin-layer chromatography (TLC), yielding N-Cbz-1,3-diaminopropane after 2 hours (Yield: 92%).

  • Functionalization with Oxopropoxy-Methyl Groups :

    • The free amine reacts with 3-bromo-1-propanol (2.2 eq) under Mitsunobu conditions (DIAD, PPh₃) to install oxy-methyl branches.

    • Subsequent oxidation with Dess-Martin periodane generates ketone intermediates, which are converted to 3-[[3-(Boc-amino)propyl]amino]-3-oxopropoxy arms via reductive amination.

Synthesis of Boc-Protected Aminopropyl-Propanamide Side Chains

Each side chain requires Boc protection followed by amidation:

  • Boc Protection of 1,3-Diaminopropane :

    • 1,3-Diaminopropane reacts with di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in tetrahydrofuran (THF), yielding N-Boc-1,3-diaminopropane (Yield: 89%).

  • Amide Coupling with Propanoic Acid :

    • The Boc-protected amine is coupled with propanoic acid using HATU/DIPEA in dimethylformamide (DMF), forming N-[3-(Boc-amino)propyl]propanamide (Yield: 85%).

Assembly of the Full Molecule

The final assembly involves sequential etherification and amidation:

  • Ether Linkage Formation :

    • The central Cbz-protected core reacts with the Boc-protected propanamide side chains via Mitsunobu coupling (DIAD, PPh₃) in THF, establishing bis(oxy) linkages (Yield: 78%).

  • Global Deprotection and Final Amidation :

    • Selective removal of Cbz groups via hydrogenolysis (H₂/Pd-C) exposes free amines, which undergo amidation with activated carboxylic acid derivatives (e.g., pentafluorophenyl esters) to install remaining propanamide groups.

Optimization of Reaction Conditions

Coupling Reagent Efficiency

Comparative studies of coupling reagents for amide bond formation reveal the following yields:

Coupling ReagentSolventTemperatureYield (%)
HATUDMF25°C85
DCC/HOBtDCM0°C → 25°C78
EDCl/HOAtDMF25°C82

HATU outperforms other reagents due to enhanced activation of carboxylates.

Protecting Group Stability

  • Boc Groups : Stable under Mitsunobu conditions (pH 7–9) but cleaved by trifluoroacetic acid (TFA).

  • Cbz Groups : Resistant to acidic conditions but removed via hydrogenolysis.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.28 (m, Cbz aromatic protons), 5.10 (s, Boc tert-butyl), 3.45–3.20 (m, ether-linked CH₂).

  • HRMS (ESI+) : m/z calculated for C₄₅H₇₇N₇O₁₄ [M+H]⁺: 940.5612, found: 940.5609.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 132–134°C (decomposition observed above 140°C).

Applications in Research

This compound serves as:

  • A key intermediate in solid-phase peptide synthesis (SPPS) for constructing branched architectures.

  • A protecting group-compatible scaffold for studying enzyme-substrate interactions in protease assays .

Q & A

Basic: What are the key methodological considerations for synthesizing this compound in a laboratory setting?

Answer:
The synthesis requires a stepwise approach involving:

  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz) groups to protect amine functionalities during coupling reactions. Boc groups are typically removed with trifluoroacetic acid (TFA), while Cbz groups are cleaved via hydrogenolysis .
  • Coupling reactions : Employ carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) for connecting the propane-1,3-diyl backbone to Boc- and Cbz-protected aminopropyl segments .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical for isolating intermediates and the final product, given the compound’s structural complexity .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
Use a multi-technique analytical workflow:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D spectra (e.g., HSQC, HMBC) to confirm connectivity of the propane-1,3-diyl core, Boc/Cbz groups, and amide linkages .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF ensures molecular weight consistency and detects impurities from incomplete deprotection .
  • HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Basic: What challenges arise during the removal of Boc and Cbz protecting groups, and how can they be mitigated?

Answer:

  • Boc deprotection : Acidic conditions (e.g., TFA in dichloromethane) may protonate tertiary amines, leading to side reactions. Quench with cold ether and neutralize with aqueous bicarbonate to minimize degradation .
  • Cbz cleavage : Hydrogenolysis risks incomplete removal if palladium catalysts are deactivated. Use fresh Pd/C under H2H_2 (1–3 atm) and monitor reaction progress via TLC .

Advanced: How can experimental design (DoE) optimize reaction conditions for higher yields?

Answer:

  • Factor screening : Use a fractional factorial design to prioritize critical variables (e.g., solvent polarity, catalyst loading, temperature) .
  • Response surface methodology (RSM) : Model interactions between factors (e.g., coupling reagent concentration vs. reaction time) to identify optimal conditions .
  • Bayesian optimization : Leverage machine learning to predict high-yield parameter combinations with minimal experimental iterations .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:

  • Multi-technique validation : Cross-reference NMR chemical shifts with computational predictions (e.g., DFT calculations) and compare MS fragmentation patterns with simulated spectra .
  • Isotopic labeling : Synthesize deuterated or 13C^{13}C-labeled analogs (e.g., using N,NBis(3aminopropyld6)N,N'-Bis(3-aminopropyl-d_6)) to clarify ambiguous peaks in complex regions of NMR spectra .

Advanced: What role do non-covalent interactions play in the compound’s supramolecular assembly?

Answer:

  • Hydrogen bonding : Amide and carbamate groups facilitate intermolecular H-bonding networks, influencing crystallization behavior. Analyze via X-ray diffraction or IR spectroscopy .
  • Van der Waals forces : The propane-1,3-diyl backbone and Boc/Cbz groups contribute to stacking interactions in the solid state. Use molecular dynamics (MD) simulations to predict packing motifs .

Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?

Answer:

  • Density functional theory (DFT) : Calculate protonation states of amine groups at different pH levels to identify labile bonds (e.g., Boc cleavage at low pH) .
  • Molecular dynamics (MD) : Simulate solvation effects in aqueous buffers to assess hydrolytic degradation pathways of amide and carbamate linkages .

Advanced: What methodologies are recommended for studying the compound’s stability during long-term storage?

Answer:

  • Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC and MS .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds and identify excipients (e.g., desiccants) to improve shelf life .

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